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molecular formula C5H11ClSi B1266022 Allyldimethylchlorosilane CAS No. 4028-23-3

Allyldimethylchlorosilane

Cat. No. B1266022
M. Wt: 134.68 g/mol
InChI Key: KMVZWUQHMJAWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253243B2

Procedure details

6.4 mL (10 mmol) of a 1.6 M hexane solution of butyl lithium was added to 60 mL of THF solution containing 2.54 g (10 mmol) of (4-bromo-phenylethynyl)trimethyl silane under an argon atmosphere at a temperature of −78° C. and the resultant mixture was stirred for 30 minutes. Then, 1.5 mL (10 mmol) of allylchlorodimethyl silane was added to the mixture and stirred for 10 minutes, after which the temperature of the mixture was gradually returned to room temperature and additionally stirred for two hours. After an aqueous solution of ammonium chloride was added to the mixture, the resultant solution was subjected to extraction using ether. The organic layer thus created was then washed with saturated brine and dried using magnesium sulfate as a desiccating agent. After the desiccating agent was removed by filtration, the solvent was removed by a rotary evaporator to obtain a crude product, which was then purified by silica gel column chromatography (developing solvent: hexane) to obtain 2.54 g (9.33 mmol) of 1-(allyldimethylsilanyl)-4-trimethylsilanylethynyl benzene. The yield was 93%.
Quantity
2.54 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][Si:15]([CH3:18])([CH3:17])[CH3:16])=[CH:9][CH:8]=1.[CH2:19]([Si:22](Cl)([CH3:24])[CH3:23])[CH:20]=[CH2:21].[Cl-].[NH4+]>C1COCC1.CCCCCC>[CH2:19]([Si:22]([CH3:24])([CH3:23])[C:7]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][Si:15]([CH3:18])([CH3:17])[CH3:16])=[CH:9][CH:8]=1)[CH:20]=[CH2:21] |f:3.4|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C#C[Si](C)(C)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C=C)[Si](C)(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was gradually returned to room temperature
STIRRING
Type
STIRRING
Details
additionally stirred for two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the resultant solution was subjected to extraction
WASH
Type
WASH
Details
The organic layer thus created was then washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After the desiccating agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to obtain a crude product, which
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column chromatography (developing solvent: hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)[Si](C1=CC=C(C=C1)C#C[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.33 mmol
AMOUNT: MASS 2.54 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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